REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH:4]=[C:5]1[CH2:8][O:7][CH2:6]1.[NH3:10]>CCO>[CH3:1][O:2][C:3](=[O:9])[CH2:4][C:5]1([NH2:10])[CH2:8][O:7][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C=C1COC1)=O
|
Name
|
ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
(3-Amino-oxetan-3-yl)-acetic acid methyl ester
|
Type
|
|
Smiles
|
COC(CC1(COC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |